(6-Aminopyridin-3-yl)boronic acid hydrochloride CAS number 851524-96-4
(6-Aminopyridin-3-yl)boronic acid hydrochloride CAS number 851524-96-4
An In-Depth Technical Guide to (6-Aminopyridin-3-yl)boronic acid (CAS: 851524-96-4): Synthesis, Application, and Best Practices
Introduction and Strategic Importance
(6-Aminopyridin-3-yl)boronic acid is a bifunctional heterocyclic organic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of both pyridine and boronic acid, it serves as a crucial building block, primarily in palladium-catalyzed cross-coupling reactions. Its structure incorporates a nucleophilic amino group and an electrophilic boronic acid moiety, making it a versatile reagent for constructing complex molecular architectures.
This guide focuses on the compound associated with CAS number 851524-96-4. It is important to note that while this CAS number designates the free base, the compound is frequently supplied and handled as its hydrochloride salt (CAS No. 1309982-15-7) to enhance its stability and shelf-life. The primary utility of this reagent lies in the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, enabling the synthesis of novel biaryl and heteroaryl structures that are prevalent in drug discovery programs.[1][2] The aminopyridine scaffold itself is a privileged structure in medicinal chemistry, famously appearing in a multitude of kinase inhibitors.[2] This guide provides a comprehensive overview of its properties, handling, core applications, and strategic value for researchers and drug development professionals.
Physicochemical Profile
A clear understanding of the physicochemical properties of (6-Aminopyridin-3-yl)boronic acid is essential for its effective use and storage. The key data are summarized below.
| Identifier & Property | Value | Reference |
| CAS Number | 851524-96-4 | [3] |
| Molecular Formula | C₅H₇BN₂O₂ | [3] |
| Molecular Weight | 137.93 g/mol | [3] |
| IUPAC Name | (6-amino-3-pyridinyl)boronic acid | [3] |
| SMILES | B(C1=CN=C(C=C1)N)(O)O | [3] |
| Physical Form | Solid | |
| Boiling Point | 388.3°C at 760 mmHg | [4] |
| Storage Temperature | Inert atmosphere, store in freezer (-20°C) or refrigerate (4°C) | [5] |
Synthesis, Stability, and Handling
General Synthetic Route
The synthesis of pyridylboronic acids typically involves a directed ortho-metalation or halogen-metal exchange followed by quenching with a boron electrophile. A common laboratory-scale synthesis for (6-Aminopyridin-3-yl)boronic acid would start from a readily available di-substituted pyridine, such as 2-amino-5-bromopyridine. The process generally follows these steps:
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Halogen-Metal Exchange: The starting material is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous ethereal solvent like THF. This selectively replaces the bromine atom with lithium.
-
Borylation: The resulting lithiated intermediate is then quenched with a trialkyl borate, most commonly triisopropyl borate. This forms a boronate ester intermediate.
-
Hydrolysis: The reaction is carefully warmed to room temperature and hydrolyzed with an aqueous acid to yield the final (6-Aminopyridin-3-yl)boronic acid product.[6]
Stability Considerations
Boronic acids are known to be susceptible to degradation pathways, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source.[7] This process can be accelerated by heat, moisture, and certain reaction conditions. Furthermore, boronic acids can undergo self-condensation to form boroxines (trimeric anhydrides).
To mitigate these stability issues, several strategies are employed:
-
Hydrochloride Salt Formation: The compound is often converted to its hydrochloride salt. The protonated aminopyridine nitrogen deactivates the ring, increasing the stability of the C-B bond and improving the compound's shelf-life.
-
Boronate Ester Formation: A highly effective method for protecting boronic acids is to convert them into boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters. A particularly simple and robust method involves complexation with diethanolamine, which forms air- and water-stable crystalline solids that can often be used directly in coupling reactions.[8]
Recommended Handling & Storage
Proper handling and storage are critical to maintaining the integrity of (6-Aminopyridin-3-yl)boronic acid.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[5][9] This minimizes exposure to moisture and oxygen.
-
Handling: All manipulations should be performed in a well-ventilated area, preferably a fume hood.[4] Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[10] Avoid creating dust. Use non-sparking tools and prevent electrostatic discharge.[4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (6-Aminopyridin-3-yl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryls and heteroaryls.[7][11]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer and displaces the halide from the palladium complex.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Field-Proven Experimental Protocol
Objective
To synthesize a 2-amino-5-arylpyridine derivative via a Suzuki-Miyaura coupling between (6-Aminopyridin-3-yl)boronic acid and a generic aryl bromide.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Eq. |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 |
| (6-Aminopyridin-3-yl)boronic acid | 137.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 |
| Solvent (e.g., Dioxane/Water 4:1) | - | 10 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), (6-Aminopyridin-3-yl)boronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Dioxane/Water) via syringe.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), to the flask. The mixture may change color upon catalyst addition.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure product.
Workflow Visualization
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Significance in Drug Discovery & Medicinal Chemistry
(6-Aminopyridin-3-yl)boronic acid is a highly valuable building block for drug discovery due to the convergence of two important pharmacophoric elements:
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The Aminopyridine Scaffold: The 2-aminopyridine moiety is a well-established "hinge-binding" motif in kinase inhibitors.[2] It forms key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. Crizotinib, an ALK/ROS1/MET inhibitor, is a prominent example featuring this scaffold.[2]
-
The Boronic Acid Group: Boronic acids and their derivatives are not just synthetic intermediates; they can also be potent enzyme inhibitors.[12] The boron atom can form a reversible covalent bond with serine, threonine, or cysteine residues in an enzyme's active site. Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, is a landmark example of a boronic acid-based drug.[12]
By providing a reliable method to install the aminopyridine head group onto a diverse range of molecular scaffolds, this reagent allows for the rapid generation of compound libraries for screening against kinases and other enzyme targets.
Safety & Hazard Profile
(6-Aminopyridin-3-yl)boronic acid is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Type | GHS Code(s) | Description | Reference |
| Acute Toxicity | H302 | Harmful if swallowed. | [3] |
| Skin Irritation | H315 | Causes skin irritation. | [3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [3] |
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Conclusion
(6-Aminopyridin-3-yl)boronic acid (CAS: 851524-96-4) is a powerful and versatile reagent in modern organic synthesis. Its primary role as a substrate in the Suzuki-Miyaura coupling reaction provides an efficient pathway to complex heteroaromatic structures. For professionals in drug discovery, its ability to introduce the medicinally significant aminopyridine scaffold makes it an indispensable tool for the development of novel therapeutics, particularly in the area of kinase inhibition. Adherence to proper handling, storage, and reaction protocols is essential to ensure its successful and safe application in the laboratory.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22396308, (6-Aminopyridin-3-yl)boronic acid. Retrieved from [Link]
- Sigma-Aldrich. (2021). Safety Data Sheet for 6-Aminopyridine.
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Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]
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Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6610. [Link]
- BLD Pharmatech. (n.d.). Safety Data Sheet for (6-Cyanopyridin-3-yl)boronic acid.
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Li, W., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 2(5), 589–591. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Reaction: A Mechanistic Perspective. Angewandte Chemie International Edition, 53(8), 2058-2075. A similar article discussing the mechanism can be found at [Link]
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Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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Šterman, A., et al. (2019). Synthesis of aminoboronic acid derivatives: an update on recent advances. Organic Chemistry Frontiers, 6, 2991-3015. [Link]
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Chemsrc. (n.d.). 6-Aminopyridin-3-ylboronic acid | CAS#:851524-96-4. Retrieved from [Link]
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